N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core linked to a cyclopropane-substituted 1,2,4-triazole via a carboxamide bridge. The 1,2,4-triazole moiety is known for its versatility in bioinorganic chemistry, often contributing to metal coordination and pharmacological activity . The oxazolo-pyridine system, with its electron-rich aromatic framework, may enhance stability and intermolecular interactions, as seen in related pyridine-carboxamide derivatives .
Properties
Molecular Formula |
C14H14N6O2 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N6O2/c1-6-5-9(10-7(2)20-22-13(10)15-6)12(21)17-14-16-11(18-19-14)8-3-4-8/h5,8H,3-4H2,1-2H3,(H2,16,17,18,19,21) |
InChI Key |
NMEKROCUALVDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Similar compounds have shown promise in treating various diseases, including cancer and infections. The presence of the triazole and oxazole rings suggests that this compound may interact with biological targets such as enzymes and receptors.
Case Studies
- Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide have demonstrated effectiveness against bacterial strains and fungi by inhibiting cell wall synthesis or interfering with nucleic acid metabolism.
Enzyme Inhibition
Due to its structural features, the compound may act as an enzyme inhibitor. The triazole moiety is known for its ability to form hydrogen bonds with active sites of enzymes, potentially leading to the modulation of their activity.
Research Insights
Studies have shown that triazole compounds can inhibit various enzymes involved in disease pathways. For example:
- Inhibition of Fungal Cytochrome P450 : Triazoles are often used in antifungal treatments due to their ability to inhibit cytochrome P450 enzymes essential for fungal survival.
Drug Discovery
The compound serves as a lead structure for the development of new pharmaceuticals. Its unique chemical properties allow for modifications that can enhance efficacy and reduce toxicity.
Agrochemical Applications
Given its potential biological activity, this compound may also find applications in agrochemicals as a pesticide or herbicide.
Synthesis Overview
- Formation of Triazole Ring : Involves cyclization reactions using hydrazine derivatives.
- Formation of Oxazole Ring : Achieved through condensation reactions.
- Coupling Reactions : The triazole and oxazole rings are coupled using nucleophilic substitution.
- Final Modifications : Acetylation or other modifications may be performed to optimize the compound’s properties.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Halogenated aryl groups (e.g., 3b, 3d) increase melting points compared to non-halogenated analogues (3a, 3c), likely due to enhanced dipole interactions . The target compound’s cyclopropyl group may reduce melting points relative to aryl substituents due to decreased molecular symmetry.
- Electronic Properties : The oxazolo-pyridine core in the target compound introduces a rigid, planar structure distinct from the pyrazole systems in 3a–3p . This rigidity could improve π-π stacking interactions in biological targets .
- Synthetic Yields : Yields for carboxamide derivatives in range from 62–71%, suggesting that similar coupling strategies (e.g., EDCI/HOBt) could be viable for synthesizing the target compound .
Triazole-Containing Analogues
and highlight triazole-carboxamide derivatives:
- N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide (): This compound lacks the cyclopropyl and oxazolo-pyridine groups but shares the triazole-carboxamide linkage. Its crystal structure reveals hydrogen-bonding interactions between the triazole NH and carbonyl oxygen, a feature likely conserved in the target compound .
- N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-{(2S)-1-[(6-fluoropyridin-3-yl)carbonyl]pyrrolidin-2-yl}pyrrolo[2,1-f][1,2,4]triazin-4-amine (): This structurally complex analogue incorporates a cyclopropyl group and fluoropyridine moiety. The fluorine atom may enhance metabolic stability compared to the target compound’s methyl groups .
Heterocyclic Diversity in Related Systems
and describe compounds with coumarin, pyrimidinone, and thiazole moieties. While these lack direct structural overlap, they underscore the pharmacological relevance of carboxamide-linked heterocycles. For example, coumarin-pyrimidinone hybrids () exhibit anticoagulant activity, suggesting that the target compound’s oxazolo-pyridine core could be tailored for similar applications .
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H14N6O2
- Molecular Weight : 298.30 g/mol
- CAS Number : 1435997-30-0
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole intermediates. For instance, similar compounds have been synthesized through various methods involving the coupling of pyridine derivatives with triazole rings to enhance biological activity and specificity against certain targets .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and pyridine moieties. For example, derivatives similar to this compound have demonstrated significant activity against various bacterial strains. A study reported that certain triazole derivatives exhibited potent inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting that modifications in their structure can lead to enhanced antimicrobial efficacy .
Enzyme Inhibition
The compound may also act as an inhibitor for several enzymes. Research indicates that similar triazole-containing compounds can inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms. The inhibition constants (K_i) for these enzymes range significantly among different derivatives. For instance:
- AChE Inhibition : K_i values were found to be in the range of 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
- hCA I and II Inhibition : K_i values ranged from 1.47 ± 0.37 nM to 10.06 ± 2.96 nM for hCA I and from 3.55 ± 0.57 nM to 7.66 ± 2.06 nM for hCA II .
These findings suggest that this compound could potentially serve as a lead compound in developing new inhibitors for these enzymes.
The precise mechanism of action for this compound remains under investigation; however, it is believed to involve interactions at the active sites of target enzymes or receptors. Structural studies using docking simulations have shown that these compounds can form stable interactions with enzyme active sites through hydrogen bonds and hydrophobic interactions .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antioxidant Activity : A series of pyridine derivatives were evaluated for their antioxidant properties using the DPPH radical scavenging assay. Compounds with similar structures showed a high percentage of radical scavenging activity at low concentrations .
- Neuroprotective Effects : In vivo studies on related triazole compounds indicated potential neuroprotective effects against neurodegenerative diseases by inhibiting AChE activity and enhancing cholinergic neurotransmission .
Q & A
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
